N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Overview
Description
N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as FM-PQ or FM2, is a chemical compound with potential applications in scientific research. It belongs to the class of quinolinecarboxamides and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide as a fluorescent probe for lysosomes involves its ability to selectively accumulate in these organelles and emit fluorescence upon excitation. As an inhibitor of CK2, this compound binds to the active site of the enzyme and prevents its phosphorylation activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce lysosomal membrane permeabilization and subsequent cell death in cancer cells. It has also been found to inhibit the growth and migration of cancer cells in vitro. As an inhibitor of CK2, this compound has potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its high selectivity for lysosomes and its potential as an inhibitor of CK2. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Future Directions
For research on N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide include its optimization as a fluorescent probe for lysosomes and its development as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Further studies are also needed to determine its potential as an inhibitor of other protein kinases and its effects on other cellular processes.
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been used in scientific research for its potential as a fluorescent probe for imaging of lysosomes in live cells. It has also been studied for its potential as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O/c1-14-7-8-19(25)21(12-14)28-24(29)18-13-22(20-6-4-5-9-26-20)27-23-16(3)10-15(2)11-17(18)23/h4-13H,1-3H3,(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLHDWNFGPQFDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC(=NC3=C(C=C(C=C23)C)C)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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